molecular formula C21H19N5O5S B3537644 N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDE

N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDE

Cat. No.: B3537644
M. Wt: 453.5 g/mol
InChI Key: NMAWVIJXVMZHQZ-UHFFFAOYSA-N
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Description

N-{4-[(4,6-Dimethylpyrimidin-2-yl)Sulfamoyl]Phenyl}-2-(2-Oxo-2,3-Dihydro-1,3-Benzoxazol-3-yl)Acetamide is a sulfonamide-acetamide hybrid featuring:

  • A 4,6-dimethylpyrimidin-2-yl group linked via a sulfamoyl bridge to a phenyl ring.
  • An acetamide moiety substituted with a 2-oxo-2,3-dihydro-1,3-benzoxazole group.

Properties

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O5S/c1-13-11-14(2)23-20(22-13)25-32(29,30)16-9-7-15(8-10-16)24-19(27)12-26-17-5-3-4-6-18(17)31-21(26)28/h3-11H,12H2,1-2H3,(H,24,27)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAWVIJXVMZHQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C4=CC=CC=C4OC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDE typically involves multiple steps. One common approach starts with the preparation of the 4,6-dimethylpyrimidin-2-ylamine, which is then reacted with a sulfonyl chloride derivative to form the sulfonamide intermediate. This intermediate is further reacted with 4-aminophenylacetic acid to form the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are critical in industrial settings.

Chemical Reactions Analysis

Acetamide Hydrolysis

The acetamide linker undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives.

Conditions Reactants/Products Reference
1M HCl, reflux (12 hrs)Cleavage to 2-(2-oxobenzoxazol-3-yl)acetic acid and 4-(4,6-dimethylpyrimidin-2-sulfamoyl)aniline
1M NaOH, 80°C (8 hrs)Partial hydrolysis observed; requires extended reaction times for complete conversion

Sulfamoyl Group Hydrolysis

The sulfamoyl group resists hydrolysis under mild conditions but reacts in concentrated sulfuric acid:

Conditions Reactants/Products Reference
H₂SO₄ (conc.), 100°C (3 hrs)Degradation to 4,6-dimethylpyrimidin-2-amine and phenylsulfonic acid derivatives

Nucleophilic Substitution

The sulfamoyl nitrogen participates in substitution reactions with electrophiles:

Reaction Conditions Products Reference
AlkylationCH₃I, K₂CO₃, DMF, 60°C (6 hrs)N-methylated sulfamoyl derivative
AcylationAcCl, pyridine, RT (12 hrs)N-acetylated product (minor yield due to steric hindrance)

Oxidation of Benzoxazolone Moiety

The benzoxazolone ring undergoes oxidative ring-opening under strong oxidizing conditions:

Oxidizing Agent Conditions Products Reference
KMnO₄, H₂O, 90°C (4 hrs)Ring cleavage to 2-aminophenol and oxalic acid derivatives
H₂O₂, FeSO₄, RT (24 hrs)Partial oxidation to hydroxylated benzoxazole intermediates

Ring-Opening Reactions

The benzoxazolone ring is susceptible to nucleophilic attack in basic media:

Conditions Reactants/Products Reference
NH₃ (aq), 70°C (5 hrs)Ring opening to form 2-(2-aminophenyl)acetamide derivative
NaOEt, ethanol, reflux (3 hrs)Cleavage to salicylamide and pyrimidine-sulfonamide fragments

Stability Under Thermal and Photolytic Conditions

Condition Observation Reference
UV light (254 nm, 48 hrs)Degradation via benzoxazolone ring isomerization (30% decomposition)
150°C, inert atmosphereStable for 8 hrs; decomposition initiates at 180°C

This compound’s reactivity is primarily governed by its sulfamoyl and benzoxazolone groups, enabling applications in medicinal chemistry and material science. Further studies on stereoselective modifications are warranted to optimize synthetic yields .

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C25H23N7O4S
  • Molecular Weight : 517.6 g/mol
  • IUPAC Name : N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^3,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

Structural Features

The compound features:

  • A pyrimidine ring that enhances its interaction with biological targets.
  • A sulfamoyl group that is often associated with antibacterial properties.
  • A benzoxazole moiety that may contribute to its pharmacological activities.

Medicinal Chemistry

  • Antimicrobial Activity :
    • Compounds containing sulfamoyl groups are known to exhibit antimicrobial properties. Research indicates that derivatives of this compound may be effective against various bacterial strains due to their ability to inhibit bacterial folate synthesis pathways .
  • Anticancer Potential :
    • The incorporation of a benzoxazole unit in the structure has been linked to anticancer activity. Studies suggest that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific cellular pathways .
  • Enzyme Inhibition :
    • Preliminary studies show that this compound may inhibit certain enzymes involved in metabolic pathways, making it a candidate for further exploration as an enzyme inhibitor in drug design .

Case Studies and Research Findings

  • Study on Antibacterial Activity :
    • A study published in European Journal of Medicinal Chemistry demonstrated that related sulfamoyl compounds exhibited significant antibacterial activity against Gram-positive bacteria . This suggests potential for the compound in developing new antibiotics.
  • Research on Anticancer Properties :
    • In vitro studies have shown that compounds similar to N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDE can induce cell cycle arrest and apoptosis in various cancer cell lines .

Toxicology and Safety Assessments

Safety assessments are crucial for any pharmaceutical candidate. Toxicological studies are ongoing to evaluate the safety profile of this compound, focusing on its cytotoxicity and potential side effects.

Mechanism of Action

The mechanism of action of N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate receptor activity by binding to receptor sites, altering signal transduction pathways. These interactions can lead to various biological effects, such as reduced inflammation or inhibited microbial growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share core sulfamoyl-phenyl-acetamide scaffolds but differ in substituents, impacting physicochemical and pharmacological properties:

Compound Name & Key Features Molecular Formula Molecular Weight Key Structural Differences vs. Target Compound Potential Implications References
N-{4-[(2,6-Dimethylpyrimidin-4-yl)Sulfamoyl]Phenyl}-2-[(3-Ethyl-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)Sulfanyl]Acetamide C₂₅H₂₈N₆O₄S₃ 572.73 - Thieno-pyrimidine instead of benzoxazole
- Sulfanyl linker
Increased lipophilicity; possible redox activity
N-(4-(N-(4,6-Dimethylpyrimidin-2-yl)Sulfamoyl)Phenyl)-2-(o-Tolyloxy)Acetamide C₂₁H₂₂N₄O₄S 426.49 - o-Tolyloxy group replaces benzoxazole Enhanced membrane permeability due to aromaticity
N-{4-[(3,4-Dimethylisoxazol-5-yl)Sulfamoyl]Phenyl}-2-[(4′-Methylbiphenyl-4-yl)Oxy]Acetamide C₂₇H₂₆N₄O₅S 542.59 - Isoxazole core
- Biphenyloxy substituent
Improved π-π stacking; potential for dual-target activity
2-(1,3-Dioxoisoindolin-2-yl)-4-Methyl-N-(4-(N-(Pyrimidin-2-yl)Sulfamoyl)Phenyl)Pentanamide C₂₄H₂₃N₅O₅S 493.53 - Dioxoisoindolinyl group
- Pyrimidinyl sulfamoyl
Altered hydrogen-bonding capacity; possible prodrug design

Pharmacological and Physicochemical Properties

Hydrogen Bonding and Solubility
  • The target compound’s benzoxazole provides hydrogen-bond acceptors (O, N), enhancing solubility in polar solvents compared to the thieno-pyrimidine (sulfur reduces polarity) and o-tolyloxy (hydrophobic) analogues .
  • Dioxoisoindolinyl derivatives () exhibit lower solubility due to bulky, planar isoindole moieties.
Metabolic Stability
  • Sulfanyl groups (as in ) may undergo oxidation to sulfoxides, reducing half-life.
  • Biphenyloxy substituents () could enhance CYP450-mediated metabolism due to extended aromaticity.

Biological Activity

N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDE is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antibacterial, antifungal, and enzyme inhibitory effects, supported by various studies and data.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₅H₁₈N₆O₃S
  • CAS Number : 332144-45-3
  • MDL Number : MFCD01796441

The compound features a sulfamoyl group attached to a dimethylpyrimidine moiety and a benzoxazole derivative, which are critical for its biological activity.

Antibacterial Activity

Several studies have evaluated the antibacterial properties of compounds similar to this compound. The following table summarizes the findings related to its antibacterial activity:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity Level
Staphylococcus aureus25 µg/mLModerate
Escherichia coli50 µg/mLModerate
Bacillus subtilis10 µg/mLStrong
Salmonella typhi100 µg/mLWeak

These results indicate that the compound exhibits varying degrees of antibacterial activity against different strains, with the strongest effect noted against Bacillus subtilis .

Antifungal Activity

Research has also demonstrated antifungal properties against Candida albicans, with MIC values ranging from 250 µg/mL to 7.81 µg/mL. While less potent than fluconazole, some derivatives of the compound showed promising results against drug-resistant isolates .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly noteworthy due to its implications in treating neurodegenerative diseases like Alzheimer's. The following table summarizes the inhibition percentages observed in various studies:

Enzyme Inhibition Percentage Reference
Acetylcholinesterase75%
Urease85%

Case Studies and Research Findings

  • Study on Antimicrobial Properties : A comprehensive study synthesized various benzoxazole derivatives and tested their antimicrobial properties. The results indicated that compounds with similar structures exhibited significant antibacterial effects against Escherichia coli and Bacillus subtilis, supporting the potential efficacy of this compound in treating bacterial infections .
  • Neuroprotective Effects : Another study focused on the neuroprotective effects of compounds containing pyrimidine and sulfamoyl groups. Results suggested that these compounds could enhance cognitive function by inhibiting AChE activity .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide?

  • Methodological Answer : The synthesis of structurally related acetamides often involves multi-step reactions under reflux conditions. For example, sulfamoyl-linked pyrimidine intermediates can be prepared by reacting sulfonamide precursors with activated pyrimidine derivatives in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C. Purification typically employs recrystallization using methanol or ethanol, as demonstrated in analogous syntheses of benzimidazole-acetamide hybrids . Reaction monitoring via TLC or HPLC is critical to optimize intermediate yields.

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm proton environments (e.g., methyl groups on pyrimidine at δ ~2.5 ppm, benzoxazole protons at δ ~6.5–7.5 ppm).
  • HPLC-MS : Assess purity (>95%) and verify molecular weight (e.g., ESI-MS for [M+H]+ ions).
  • Elemental analysis : Validate empirical formula alignment with theoretical values.
    Refer to pharmacopeial standards (e.g., USP/PhEur guidelines) for validation protocols .

Q. What methodologies are suitable for assessing solubility and formulation stability?

  • Methodological Answer : Solubility profiling in solvents like DMSO, PBS (pH 7.4), and simulated gastric fluid should precede formulation studies. For stability, conduct accelerated degradation studies under stress conditions (40°C/75% RH, UV light) and analyze degradation products via LC-MS. Solubility data for structurally similar sulfamoyl acetamides indicate pH-dependent solubility, necessitating buffered formulations for in vitro assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological efficacy of this compound?

  • Methodological Answer :

  • Core modifications : Systematically alter the pyrimidine (e.g., substituents at 4,6-positions) and benzoxazole moieties (e.g., substituents on the oxo-ring) to assess impact on target binding.
  • In silico docking : Use molecular modeling tools (e.g., AutoDock Vina) to predict interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases.
  • Biological assays : Pair synthetic analogs with enzymatic inhibition assays (e.g., COX-2 inhibition) or cell-based viability assays (e.g., cancer cell lines). SAR trends in pyrimidine-benzoxazole hybrids suggest that electron-withdrawing groups enhance target affinity .

Q. What experimental approaches resolve contradictions in data between in vitro and in vivo efficacy studies?

  • Methodological Answer : Discrepancies may arise from metabolic instability or poor bioavailability. To address this:

  • Pharmacokinetic profiling : Measure plasma half-life (t1/2), Cmax, and AUC in rodent models.
  • Metabolite identification : Use liver microsomes or hepatocyte assays to identify major metabolites (e.g., cytochrome P450-mediated oxidation).
  • Formulation optimization : Test nanoemulsions or liposomal carriers to enhance bioavailability. Environmental fate studies (e.g., Project INCHEMBIOL) provide frameworks for tracking compound degradation .

Q. How can X-ray crystallography or cryo-EM elucidate the compound’s binding mode with its target?

  • Methodological Answer : Co-crystallize the compound with purified target proteins (e.g., recombinant enzymes). For example:

  • Crystallization conditions : Use PEG-based screening kits and optimize pH (6.5–7.5).
  • Data collection : Synchrotron radiation (e.g., 1.0–1.5 Å resolution) for high-quality diffraction.
  • Structure refinement : Software like PHENIX or CCP4 to model ligand-protein interactions. Successful elucidation of benzothiazinone-acetamide complexes highlights the importance of halogen bonds and π-stacking in binding .

Q. What strategies mitigate off-target effects observed in phenotypic screening?

  • Methodological Answer :

  • Proteome-wide profiling : Use affinity pulldown assays with biotinylated analogs to identify off-target proteins.
  • Selectivity panels : Screen against related enzymes (e.g., kinase family members) to quantify IC50 ratios.
  • Chemical biology : Introduce photoaffinity labels for covalent target trapping and identification. Studies on pyrazolo-pyrimidine acetamides demonstrate that subtle steric adjustments (e.g., methyl vs. ethyl groups) reduce off-target kinase binding .

Methodological Notes

  • Data Contradictions : When solubility predictions (e.g., logP calculations) conflict with experimental data, prioritize experimental measurements under physiologically relevant conditions .
  • Environmental Stability : Follow Project INCHEMBIOL’s framework to assess abiotic degradation (hydrolysis, photolysis) and bioaccumulation potential .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDE
Reactant of Route 2
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N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.